molecular formula C9H6FNO4 B2855146 (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid CAS No. 1980812-52-9

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid

Cat. No.: B2855146
CAS No.: 1980812-52-9
M. Wt: 211.148
InChI Key: RVXINQZTGUTIDC-DUXPYHPUSA-N
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Description

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used for substitution reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Hydroxy Derivatives: Substitution of the fluoro group with hydroxide ions forms hydroxy derivatives.

Scientific Research Applications

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid is unique due to the presence of both fluoro and nitro groups, which confer distinct chemical properties and reactivity. The fluoro group enhances the compound’s stability and resistance to metabolic degradation, while the nitro group provides a site for further chemical modifications.

Properties

IUPAC Name

(E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXINQZTGUTIDC-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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